molecular formula C₂₈H₃₀O₁₃ B030824 3',4'-Dihydroxyetoposide CAS No. 100007-54-3

3',4'-Dihydroxyetoposide

Cat. No. B030824
M. Wt: 574.5 g/mol
InChI Key: CYOJPLOJEPTJMM-FMEAWWTOSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3',4'-Dihydroxyetoposide involves complex organic reactions, including asymmetric synthesis and catalytic reactions. Matsuda et al. (2007) discussed the asymmetric synthesis of 3,4-dihydrocoumarin derivatives through enantioselective carbon−carbon bond cleavage, indicating a methodology that could be adapted for 3',4'-Dihydroxyetoposide synthesis (Matsuda, Shigeno, & Murakami, 2007). Additionally, polyhydroxyl oligothiophenes synthesis via palladium-catalyzed coupling, as described by Barbarella and Zambianchi (1994), offers insights into complex molecule synthesis that might be relevant for 3',4'-Dihydroxyetoposide (Barbarella & Zambianchi, 1994).

Molecular Structure Analysis

The molecular structure of 3',4'-Dihydroxyetoposide and related compounds can be explored through spectroscopic methods and theoretical calculations. For example, the study of complexes of Al(III) with 3'4'-dihydroxy-flavone provides insights into the interactions and structural modifications upon complexation, which can be pertinent for understanding the structural nuances of 3',4'-Dihydroxyetoposide (Cornard, Boudet, & Merlin, 2001).

Chemical Reactions and Properties

Chemical reactions involving 3',4'-Dihydroxyetoposide derivatives are crucial for understanding their chemical properties and potential modifications. The tandem reaction methodology, including α-imino rhodium carbene formation and ring closure, as reported by Dai et al. (2017), could be relevant for modifying 3',4'-Dihydroxyetoposide or synthesizing related compounds (Dai, Yu, Cheng, Xu, & Li, 2017).

Physical Properties Analysis

Understanding the physical properties of 3',4'-Dihydroxyetoposide is crucial for its handling and application in research. Studies on related compounds provide insights into solubility, crystallinity, and stability, which are essential for practical applications. For instance, the study on polyhydroxyoligothiophenes by Barbarella et al. (1996) discusses hydrogen bonding and solid-state conformation, which can be valuable for predicting the physical properties of 3',4'-Dihydroxyetoposide (Barbarella, Zambianchi, Bongini, & Antolini, 1996).

Chemical Properties Analysis

The chemical properties of 3',4'-Dihydroxyetoposide, including reactivity, stability under various conditions, and interaction with other molecules, are fundamental for its use in research and potential therapeutic applications. The work on the biosynthesis and characterization of polyhydroxyalkanoate copolymer by Tanadchangsaeng et al. (2009) illustrates the complexity of chemical properties and potential biotechnological applications of related compounds (Tanadchangsaeng, Kitagawa, Yamamoto, Abe, & Tsuge, 2009).

Scientific Research Applications

Biomedical Applications

3',4'-Dihydroxyetoposide, as part of the polyhydroxyalkanoates (PHA) family, has significant applications in the field of biomedicine. PHAs, including 3',4'-Dihydroxyetoposide derivatives, are known for their biocompatibility, biodegradability, and non-toxicity, making them suitable for various biomedical applications. They have been used in implantology (sutures, valves), tissue engineering (bone graft substitutes, cartilage, nerve repair stents, cardiovascular patches), and as drug carriers for delivery systems due to their breakdown products being non-hazardous in the body (Rodríguez-Contreras, 2019).

Tissue Engineering Materials

The application of 3',4'-Dihydroxyetoposide in tissue engineering is significant. Its properties as a part of PHAs make it attractive for developing devices like sutures, repair devices, cardiovascular patches, orthopedic pins, adhesion barriers, stents, and wound dressings. These applications benefit from the PHAs' mechanical properties, biocompatibility, and controllable degradation times under specific physiological conditions (Chen & Wu, 2005).

Biocomposite Development

3',4'-Dihydroxyetoposide, within the PHA family, is used in the development of biocomposites. Research shows that composites with inorganic phases can enhance mechanical properties, rate of degradation, and impart bioactivity. These composites have applications in tissue engineering scaffolds and other biomedical uses, providing a promising direction for biodegradable and biocompatible material innovation (Misra et al., 2006).

Cardioprotective Effects

In the realm of cardiovascular health, 3',4'-Dihydroxyflavonol, closely related to 3',4'-Dihydroxyetoposide, shows cardioprotective properties. It can reduce injury after myocardial ischemia and reperfusion, indicating potential for treating cardiovascular diseases. This research helps in understanding the mechanism of flavonol-induced cardioprotection, significant for developing small molecule treatments for heart diseases (Qin et al., 2008).

Bioplastic Production

In the field of bioplastics, 3',4'-Dihydroxyetoposide derivatives are useful in the production of biodegradable plastics. The research on PHAs, including 3',4'-Dihydroxyetoposide variants, contributes to developing sustainable materials with reduced environmental impact. These bioplastics are gaining traction as alternatives to petroleum-based polymers due to their eco-friendly nature and wide range of applications (Anjana et al., 2021).

properties

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4-dihydroxy-5-methoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOJPLOJEPTJMM-FMEAWWTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905158
Record name 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dihydroxyetoposide

CAS RN

100007-54-3, 113566-41-9
Record name 3',4'-Dihydroxyetoposide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Didemethylepipodoph7yllotoxin 9-(4,6-O-ethylidene-beta-D-glucopyranoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113566419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3,4-Dihydroxy-5-methoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-ethylidenehexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-O-DEMETHYLETOPOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5CKV6C56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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